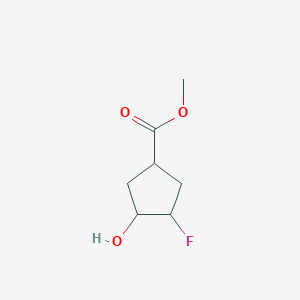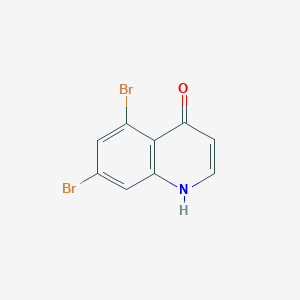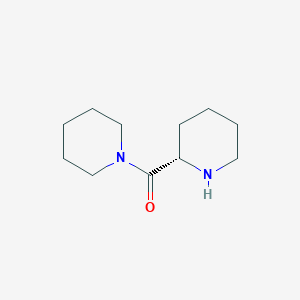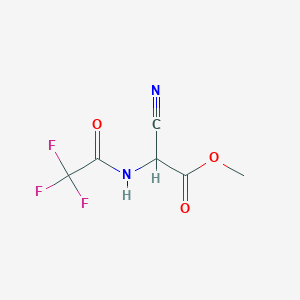
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H11FO3 It is a derivative of cyclopentane, featuring a fluorine atom, a hydroxyl group, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the fluorination of a cyclopentane derivative followed by esterification. One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the cyclopentane ring. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate ester group is formed via esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 3-fluoro-4-oxocyclopentanecarboxylate or 3-fluoro-4-carboxycyclopentanecarboxylate.
Reduction: Formation of 3-fluoro-4-hydroxycyclopentanol.
Substitution: Formation of 3-amino-4-hydroxycyclopentanecarboxylate or 3-thio-4-hydroxycyclopentanecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate depends on its specific application. In biochemical studies, the fluorine atom can interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but with a benzene ring instead of a cyclopentane ring.
Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 3-fluoro-4-methoxycyclopentanecarboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is unique due to the combination of a fluorine atom and a hydroxyl group on a cyclopentane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H11FO3 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
methyl 3-fluoro-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3 |
Clave InChI |
RCABWLOYEULSPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C(C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)


![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)








